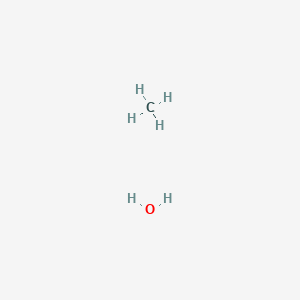
Carbon-water
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Carbon-water” is a term that can refer to various compounds containing both carbon and water molecules. it is not a standard chemical compound name. For the purpose of this article, we will consider carbonic acid (H₂CO₃), which is formed when carbon dioxide (CO₂) dissolves in water (H₂O). Carbonic acid plays a crucial role in various biological and geological processes.
准备方法
Synthetic Routes and Reaction Conditions
Carbonic acid is typically formed through the dissolution of carbon dioxide in water: [ \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{CO}_3 ]
This reaction occurs naturally in the environment, especially in bodies of water where carbon dioxide from the atmosphere dissolves. In laboratory settings, carbonic acid can be prepared by bubbling carbon dioxide gas through water under controlled conditions.
Industrial Production Methods
In industrial settings, carbonic acid is not typically produced in large quantities due to its instability. Instead, its derivatives, such as sodium bicarbonate (NaHCO₃) and calcium carbonate (CaCO₃), are produced on a large scale. These compounds are used in various applications, including baking, pharmaceuticals, and construction.
化学反应分析
Types of Reactions
Carbonic acid undergoes several types of chemical reactions, including:
Decomposition: Carbonic acid decomposes into carbon dioxide and water[ \text{H}_2\text{CO}_3 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]
Acid-Base Reactions: Carbonic acid can act as a weak acid and react with bases to form bicarbonates and carbonates[ \text{H}_2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaHCO}_3 + \text{H}_2\text{O} ] [ \text{H}_2\text{CO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in reactions with carbonic acid include bases such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂). These reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving carbonic acid include bicarbonates (e.g., sodium bicarbonate) and carbonates (e.g., calcium carbonate).
科学研究应用
Chemistry
In chemistry, carbonic acid is studied for its role in buffering systems. It is a key component of the bicarbonate buffer system, which helps maintain pH balance in biological systems.
Biology
Carbonic acid plays a vital role in respiration and the transport of carbon dioxide in the blood. It helps regulate blood pH and is involved in the formation of bicarbonate ions, which are crucial for maintaining acid-base balance in the body.
Medicine
In medicine, carbonic acid derivatives such as sodium bicarbonate are used to treat conditions like acidosis. Sodium bicarbonate is also used as an antacid to relieve heartburn and indigestion.
Industry
In the industrial sector, carbonic acid derivatives are used in various applications. Sodium bicarbonate is used in baking as a leavening agent, while calcium carbonate is used in the production of cement and as a filler in plastics and paints.
作用机制
Carbonic acid exerts its effects through its ability to donate and accept protons (H⁺ ions). This property allows it to participate in acid-base reactions and buffering systems. In biological systems, carbonic acid is involved in the reversible hydration of carbon dioxide, catalyzed by the enzyme carbonic anhydrase: [ \text{CO}_2 + \text{H}_2\text{O} \xleftrightarrow{\text{carbonic anhydrase}} \text{H}_2\text{CO}_3 ]
相似化合物的比较
Similar Compounds
Carbon Dioxide (CO₂): A gas that dissolves in water to form carbonic acid.
Sodium Bicarbonate (NaHCO₃): A salt derived from carbonic acid, commonly used in baking and medicine.
Calcium Carbonate (CaCO₃): A salt derived from carbonic acid, used in construction and as a dietary supplement.
Uniqueness
Carbonic acid is unique due to its role in the carbon cycle and its involvement in various biological and geological processes. Its ability to act as a weak acid and participate in buffering systems makes it essential for maintaining pH balance in living organisms.
属性
CAS 编号 |
154320-69-1 |
|---|---|
分子式 |
CH6O |
分子量 |
34.058 g/mol |
IUPAC 名称 |
methane;hydrate |
InChI |
InChI=1S/CH4.H2O/h1H4;1H2 |
InChI 键 |
VUZPPFZMUPKLLV-UHFFFAOYSA-N |
规范 SMILES |
C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



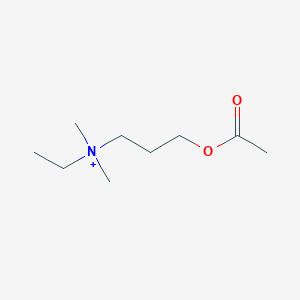
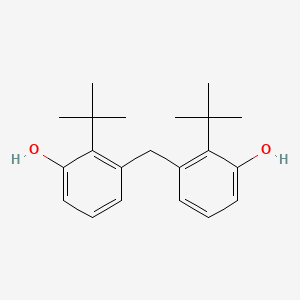
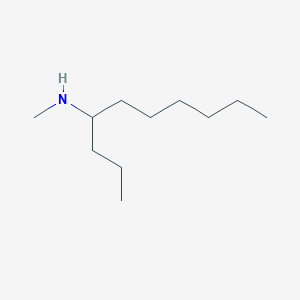
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)
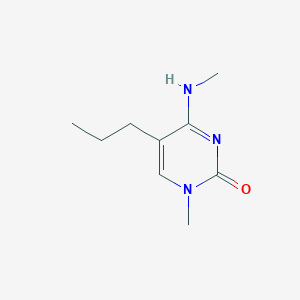
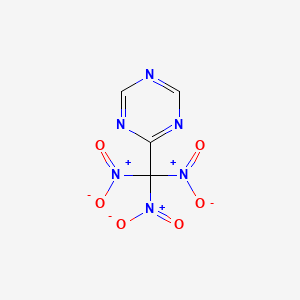
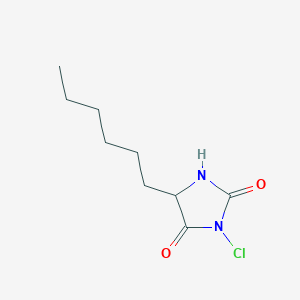
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
